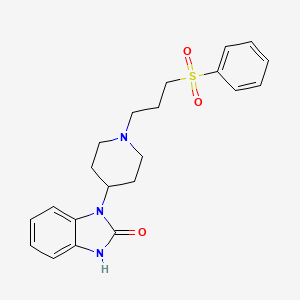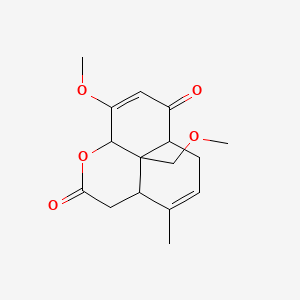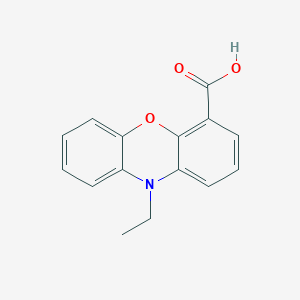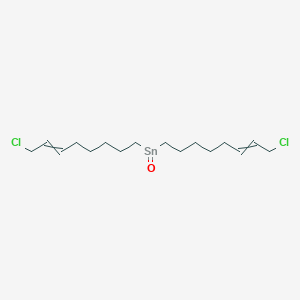![molecular formula C23H21NOSi B14325565 4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine CAS No. 103933-96-6](/img/structure/B14325565.png)
4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a hexa-1,3,5-triyn-1-yl chain substituted with a methyl(diphenyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine typically involves multiple steps, starting with the preparation of the hexa-1,3,5-triyn-1-yl chain. This can be achieved through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
The next step involves the introduction of the methyl(diphenyl)silyl group. This can be accomplished through hydrosilylation, where a silyl hydride reacts with an alkyne in the presence of a platinum or rhodium catalyst. Finally, the morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the hexa-1,3,5-triyn-1-yl chain is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of triple bonds to form alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to form stable complexes with metal ions can be exploited in catalysis and material science applications.
Comparación Con Compuestos Similares
4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine can be compared with other similar compounds, such as:
Hexa-1,3,5-triyn-1-yl derivatives: These compounds share the hexa-1,3,5-triyn-1-yl chain but differ in their substituents, leading to variations in reactivity and applications.
Morpholine derivatives: Compounds with different substituents on the morpholine ring, which can affect their chemical and biological properties.
Silyl-substituted alkynes: These compounds have silyl groups attached to alkynes, similar to this compound, but with different structural features and reactivity.
The uniqueness of this compound lies in its combination of a morpholine ring, a hexa-1,3,5-triyn-1-yl chain, and a methyl(diphenyl)silyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103933-96-6 |
|---|---|
Fórmula molecular |
C23H21NOSi |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
methyl-(6-morpholin-4-ylhexa-1,3,5-triynyl)-diphenylsilane |
InChI |
InChI=1S/C23H21NOSi/c1-26(22-12-6-4-7-13-22,23-14-8-5-9-15-23)21-11-3-2-10-16-24-17-19-25-20-18-24/h4-9,12-15H,17-20H2,1H3 |
Clave InChI |
PMORHRZECVMWCO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C#CC#CC#CN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)

![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)



![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)



![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
